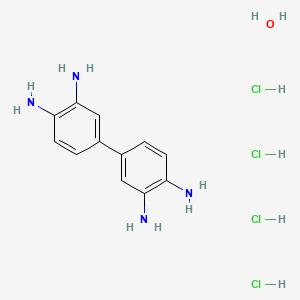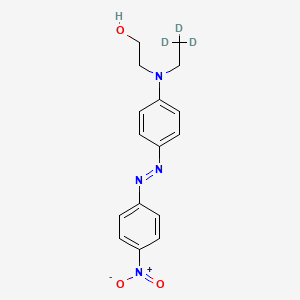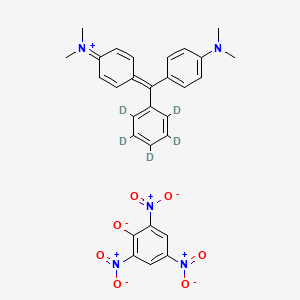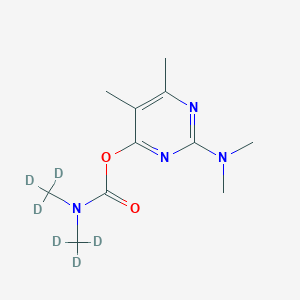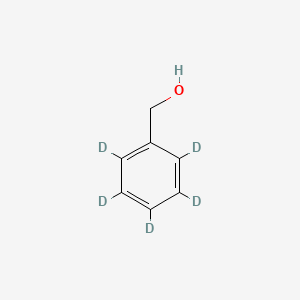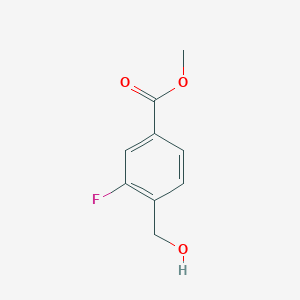
Methyl 3-fluoro-4-(hydroxymethyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-fluoro-4-(hydroxymethyl)benzoate is a chemical compound with the CAS Number: 937636-18-5 . It has a molecular weight of 184.17 . The IUPAC name for this compound is this compound . It is a pale-yellow to yellow-brown solid at room temperature .
Molecular Structure Analysis
The molecular formula of this compound is C9H9FO3 . The InChI code for this compound is 1S/C9H9FO3/c1-13-9(12)6-2-3-7(5-11)8(10)4-6/h2-4,11H,5H2,1H3 .Physical And Chemical Properties Analysis
This compound is a pale-yellow to yellow-brown solid at room temperature . It has a molecular weight of 184.17 . The compound should be stored in a refrigerator .Aplicaciones Científicas De Investigación
1. Transformation in Anaerobic Environments
Methyl 3-fluoro-4-(hydroxymethyl)benzoate has been studied in the context of the anaerobic transformation of phenol to benzoate. Research has shown that isomeric fluorophenols, including 3-fluorophenol, can be transformed into fluorobenzoic acids in anaerobic conditions, suggesting a specific reaction pathway where the carboxyl group is introduced para to the phenolic hydroxyl group (Genthner, Townsend, & Chapman, 1989).
2. Photopolymerization Properties
The compound has been examined for its rapid photopolymerization properties. In a study, various benzoate ester derivatives of ethyl α-hydroxymethylacrylate, including 4-fluorobenzoate esters, were synthesized and demonstrated rapid photopolymerization, suggesting applications in thin film and coating technologies (Avci, Mathias, & Thigpen, 1996).
3. Liquid Crystal Research
Studies on azo/ester molecules with terminal naphthyl groups, including those with fluorine atoms such as 3-fluorophenyl, have been conducted to understand their mesophase behavior. This research provides insights into the structural influences on liquid crystalline properties, relevant in materials science and display technology (Sultan et al., 2019).
4. Study of Molecular Structure and Properties
The molecular structure and properties of Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate have been investigated. This research involved crystallographic and conformational analyses, revealing insights into the physicochemical properties of compounds containing the this compound structure (Huang et al., 2021).
5. Development of Novel Influenza Virus Inhibitors
The compound has also been identified in the synthesis of new molecules with potential as influenza virus inhibitors. This highlights its utility in the development of pharmaceutical agents targeting viral infections (Vedula et al., 2010).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P280 (Wear protective gloves/protective clothing/eye protection/face protection) .
Análisis Bioquímico
Biochemical Properties
Methyl 3-fluoro-4-(hydroxymethyl)benzoate plays a role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It is known to interact with hydrolases, which catalyze the hydrolysis of chemical bonds . The nature of these interactions involves the binding of the compound to the active site of the enzyme, leading to the cleavage of specific bonds within the molecule. This interaction can result in the formation of various metabolites that may have different biochemical properties and functions.
Cellular Effects
This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, the compound may modulate the activity of certain kinases and phosphatases, leading to changes in phosphorylation states of key signaling proteins . Additionally, it can alter the expression of genes involved in metabolic pathways, resulting in changes in cellular metabolism and energy production.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The compound can act as an inhibitor or activator of specific enzymes, depending on the context of the interaction . For instance, it may inhibit the activity of certain hydrolases by binding to their active sites, preventing the hydrolysis of substrates. Alternatively, it may activate other enzymes by inducing conformational changes that enhance their catalytic activity. These interactions can lead to changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that the compound is relatively stable under certain conditions, but it can degrade over time, leading to the formation of degradation products that may have different biological activities. Long-term exposure to the compound in in vitro or in vivo studies can result in changes in cellular function, including alterations in cell growth, differentiation, and apoptosis.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while at higher doses, it can induce toxic or adverse effects . Threshold effects have been observed, where a certain dosage is required to elicit a significant biological response. High doses of the compound can lead to toxicity, including liver and kidney damage, as well as alterations in blood chemistry and hematological parameters.
Metabolic Pathways
This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450s, which catalyze the oxidation of the compound to form various metabolites . These metabolites can further undergo conjugation reactions, such as glucuronidation or sulfation, to enhance their solubility and facilitate their excretion from the body. The compound’s involvement in these metabolic pathways can affect metabolic flux and metabolite levels, influencing overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be taken up by cells through active transport mechanisms, where it binds to transporters on the cell membrane and is transported into the cytoplasm. Once inside the cell, it can interact with binding proteins that facilitate its distribution to specific cellular compartments. The localization and accumulation of the compound within cells can affect its biological activity and function.
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function . The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may be localized to the mitochondria, where it can affect mitochondrial function and energy production. Alternatively, it may be directed to the nucleus, where it can influence gene expression and chromatin structure. The subcellular localization of the compound is an important factor in determining its biological effects.
Propiedades
IUPAC Name |
methyl 3-fluoro-4-(hydroxymethyl)benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO3/c1-13-9(12)6-2-3-7(5-11)8(10)4-6/h2-4,11H,5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEMYSTHNPDGPNS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)CO)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60586350 |
Source


|
| Record name | Methyl 3-fluoro-4-(hydroxymethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60586350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
937636-18-5 |
Source


|
| Record name | Methyl 3-fluoro-4-(hydroxymethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60586350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
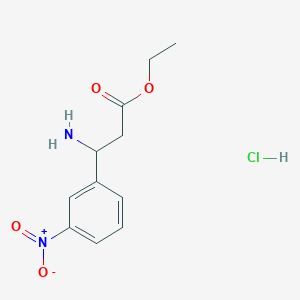

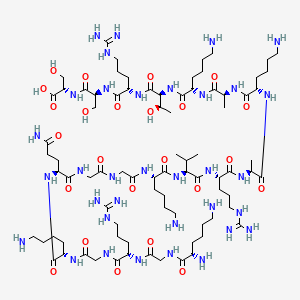
![Benzonitrile, 4-[(5-iodopentyl)oxy]-](/img/structure/B1357166.png)
![methyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B1357167.png)
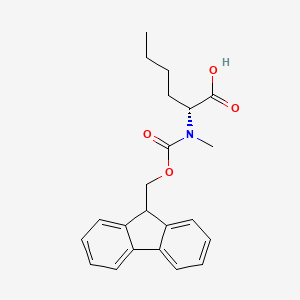
![3-[(3-Cholamidopropyl)dimethylammonio]-1-propanesulfonate hydrate](/img/structure/B1357174.png)

